molecular formula C10H9NO2 B1590320 2-Methyl-1H-indole-6-carboxylic acid CAS No. 73177-33-0

2-Methyl-1H-indole-6-carboxylic acid

Cat. No.: B1590320
CAS No.: 73177-33-0
M. Wt: 175.18 g/mol
InChI Key: DTOBYAWCBMAUQH-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-6-carboxylic acid (2MICA) is a naturally occurring carboxylic acid found in various plants and fungi. It is a derivative of indole, a common aromatic compound found in many plants. 2MICA has been studied extensively in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Characterization

  • Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues, including derivatives of 2-Methyl-1H-indole-6-carboxylic acid, have been synthesized for peptide/peptoid conformation elucidation studies. These derivatives feature a ring that limits conformational flexibility while leaving amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).

Pharmacological Evaluation

  • Selective Glycine-Site NMDA Receptor Antagonists : A study on the synthesis and pharmacological evaluation of various indole-carboxylic acid derivatives, including those similar to this compound, identified potent selective glycine-site NMDA receptor antagonists. These compounds demonstrated affinity and potency in murine stroke models (Baron et al., 2005).

Antifungal Metabolites

  • Isolation from Fungus Aporpium Caryae : Research on antifungal metabolites led to the isolation of indole compounds from a culture of the basidiomycete Aporpium caryae. These compounds, related to this compound, were identified through spectroscopic methods and contribute to the understanding of antifungal agents (Levy et al., 2000).

Structural Analysis

  • Crystal Structure of Derivatives : The study of the title compound, 3-Carboxymethyl-1H-indole-4-carboxylic acid, a derivative of this compound, involved analyzing its crystal structure. This research provides insights into the molecular geometry and intermolecular interactions of similar compounds (Mao, 2011).

Antibacterial and Antifungal Activities

  • Synthesis and Biological Activity : Indole-2-carboxylic acid derivatives were synthesized, including those similar to this compound, and screened for antibacterial and antifungal activities. These compounds showed significant antibacterial and moderate antifungal activities, indicating their potential in developing new antimicrobial agents (Raju et al., 2015).

Synthesis of Novel Derivatives

  • Indole-Benzimidazole Derivatives : Research involved synthesizing novel indole-benzimidazole derivatives, starting from compounds including 2-Methylindole-3-acetic acid. This study contributes to the understanding of the synthesis and potential applications of indole derivatives (Wang et al., 2016).

Spectroscopic Profiling

  • Potential Precursor to Biologically Active Molecules : Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), derived from a compound similar to this compound, was studied for its spectroscopic properties. This research is significant for understanding the electronic and vibrational characteristics of indole derivatives, which are precursors to biologically active molecules (Almutairi et al., 2017).

Properties

IUPAC Name

2-methyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(10(12)13)5-9(7)11-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOBYAWCBMAUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504609
Record name 2-Methyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73177-33-0
Record name 2-Methyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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